molecular formula C10H13ClN2O4S B1595502 N-Butyl-4-chloro-3-nitrobenzenesulphonamide CAS No. 96-61-7

N-Butyl-4-chloro-3-nitrobenzenesulphonamide

Cat. No. B1595502
CAS RN: 96-61-7
M. Wt: 292.74 g/mol
InChI Key: LODDEMCQPHNFSJ-UHFFFAOYSA-N
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Description

N-Butyl-4-chloro-3-nitrobenzenesulphonamide, also known as N-butyl-4-chloro-3-nitrobenzenesulfonamide, is a chemical compound with the molecular formula C10H13ClN2O4S . It has a molecular weight of 292.74 g/mol . The compound is also identified by several synonyms, including 4-chloro-3-nitrobenzenesulfonyl butylamine .


Molecular Structure Analysis

The compound has a complex structure that includes a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide group . The sulfonamide group is further substituted with a butyl group . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

N-Butyl-4-chloro-3-nitrobenzenesulphonamide has a melting point of 69-71 °C and a predicted boiling point of 421.5±55.0 °C . It has a predicted density of 1.372±0.06 g/cm3 . The compound has a pKa value of 10.27±0.50 (Predicted) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Polyamide Synthesis : N-Butyl-4-chloro-3-nitrobenzenesulphonamide and its derivatives have been utilized in the synthesis of polyamides. Hsiao et al. (2000) synthesized a series of polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating their solubility in polar solvents and thermal stability, with glass transition temperatures mostly above 200°C (Hsiao, Yang, & Chen, 2000).
  • Antimicrobial Activity : Patel et al. (2011) explored the synthesis of derivatives involving N-Butyl-4-chloro-3-nitrobenzenesulphonamide for antimicrobial applications. They synthesized compounds that demonstrated antimicrobial activity against common bacterial species, such as Bacillus subtillis and Escherichia coli (Patel, Nimavat, Vyas, & Patel, 2011).

Environmental and Biological Applications

  • Photooxidation Studies : The role of nitrobenzene derivatives, including N-Butyl-4-chloro-3-nitrobenzenesulphonamide, in environmental chemistry, particularly in photooxidation processes, has been studied to understand their behavior and decomposition in water sources. Zepp et al. (1987) investigated the oxidation kinetics in the presence of hydroxyl radical scavengers, providing insights into environmental degradation pathways (Zepp, Hoigné, & Bader, 1987).
  • Neurotoxicity Evaluation : Concerning biological effects, Rider et al. (2012) evaluated the neurotoxicity of N-Butylbenzenesulfonamide, closely related to N-Butyl-4-chloro-3-nitrobenzenesulphonamide, in rats. While their findings did not support previous reports of neurotoxicity within a four-week exposure period, they emphasized the need for further examination due to potential human exposure risks (Rider, Janardhan, Rao, Morrison, McPherson, & Harry, 2012).

Advanced Applications

  • Electron-Transfer Kinetics : The study by Suga et al. (2004) focused on the electron-transfer rate constants of nitroxide derivatives, including those related to N-Butyl-4-chloro-3-nitrobenzenesulphonamide, highlighting their potential as high power-rate electrode-active materials for applications in electronics and energy storage (Suga, Pu, Oyaizu, & Nishide, 2004).

properties

IUPAC Name

N-butyl-4-chloro-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-2-3-6-12-18(16,17)8-4-5-9(11)10(7-8)13(14)15/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODDEMCQPHNFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242069
Record name N-Butyl-4-chloro-3-nitrobenzenesulphonamide
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Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-4-chloro-3-nitrobenzenesulphonamide

CAS RN

96-61-7
Record name N-Butyl-4-chloro-3-nitrobenzenesulfonamide
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Record name n-Butyl-4-chloro-3-nitrobenzenesulfonamide
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Record name N-Butyl-4-chloro-3-nitrobenzenesulphonamide
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Record name N-butyl-4-chloro-3-nitrobenzenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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